N-(3-chlorophenyl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3-chlorophenyl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chlorophenyl group, a diphenylpyrimidinyl group, and a sulfanyl linkage, making it a molecule of interest in various chemical and biological studies.
Properties
Molecular Formula |
C24H18ClN3OS |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H18ClN3OS/c25-19-12-7-13-20(14-19)26-23(29)16-30-24-27-21(17-8-3-1-4-9-17)15-22(28-24)18-10-5-2-6-11-18/h1-15H,16H2,(H,26,29) |
InChI Key |
YFFZRKWYWOVEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the diphenyl groups: This step involves the substitution reactions where phenyl groups are introduced to the pyrimidine ring.
Formation of the acetamide linkage: This involves the reaction of the chlorophenyl acetic acid with the pyrimidine derivative in the presence of coupling agents like EDCI or DCC.
Sulfanyl linkage formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group, potentially leading to the formation of dihydropyrimidines or dechlorinated products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or various amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines, dechlorinated products.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl and pyrimidine groups.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and pyrimidine groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide: Unique due to its specific combination of functional groups.
N-(3-chlorophenyl)-2-[(4,6-diphenylpyrimidin-2-yl)thio]acetamide: Similar but with a thioether linkage instead of a sulfanyl group.
N-(3-chlorophenyl)-2-[(4,6-diphenylpyrimidin-2-yl)oxy]acetamide: Similar but with an ether linkage instead of a sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
